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Compound of Interest
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Cat. No.: B1683662 Get Quote

Introduction

4,5',8-trimethylpsoralen (TMP) is a tricyclic furocoumarin that readily intercalates into DNA.[1]

[2] Upon exposure to long-wave ultraviolet light (UVA, ~365 nm), TMP forms covalent

monoadducts with pyrimidine bases, primarily thymine.[1][3] A subsequent UVA photon

absorption by a furan-side monoadduct can trigger a second cycloaddition reaction with a

thymine on the complementary strand, creating a highly cytotoxic DNA interstrand crosslink

(ICL).[1][4] This property makes TMP a powerful tool for inducing ICLs in a controlled manner,

enabling researchers to study the cellular mechanisms of DNA repair, particularly the Fanconi

Anemia (FA) pathway, which is critical for resolving these lesions.[5][6][7] Assays utilizing TMP

are pivotal in drug development for assessing the genotoxicity of new compounds and for

characterizing agents that target DNA repair pathways.

Principle of the Assay

TMP-based assays leverage the formation of ICLs to measure DNA damage and repair

capacity. The presence of ICLs physically prevents the two strands of the DNA double helix

from separating.[5] This characteristic is exploited in various analytical techniques, such as the

comet assay and sister chromatid exchange (SCE) analysis, to quantify the extent of damage

or the efficiency of its repair. Cells deficient in ICL repair pathways, such as the FA pathway, will

exhibit higher levels of damage and genomic instability following TMP+UVA treatment.[8]
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Studying DNA Repair Pathways: TMP-induced ICLs are potent activators of the Fanconi

Anemia pathway.[5][7] These assays are crucial for dissecting the roles of specific proteins

(e.g., FANCD2, BRCA1) in ICL recognition and resolution.

Genotoxicity Testing: Evaluating the potential of novel chemical entities to induce DNA

crosslinks and other forms of damage.

Drug Development: Screening for and characterizing drugs that inhibit DNA repair, a

common strategy in cancer therapy to sensitize tumors to DNA-damaging agents.

Fundamental Research: Investigating the impact of DNA topology and supercoiling on

cellular processes, as psoralen intercalation is sensitive to the superhelical state of DNA.[9]

Protocol 1: TMP-Modified Alkaline Comet Assay for
ICL Detection
The alkaline comet assay, or single-cell gel electrophoresis, measures DNA strand breaks.[10]

To specifically detect ICLs, the standard protocol is modified. After inducing ICLs with

TMP+UVA, cells are exposed to a fixed dose of ionizing radiation (e.g., X-rays) to introduce a

known number of random single-strand breaks. In undamaged or repaired DNA, these breaks

allow DNA fragments to migrate during electrophoresis, forming a "comet tail". However, ICLs

hold the strands together, restricting the migration of irradiated DNA fragments and resulting in

a smaller comet tail.[11] The reduction in tail intensity is proportional to the frequency of ICLs.

Experimental Workflow
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Cell Preparation & Treatment

Induction of Strand Breaks

Comet Assay Protocol

Analysis

1. Seed cells and allow
attachment (24h)

2. Treat with Trimethylpsoralen (TMP)
in the dark

3. Irradiate with UVA light
(e.g., 365 nm)

4. Wash and incubate for
repair (optional)

5. Harvest and resuspend cells
at a defined concentration

6. Expose cell suspension to a fixed
dose of ionizing radiation (e.g., X-rays)

7. Embed cells in low
melting point agarose on slides

8. Lyse cells in high salt,
detergent solution (pH 10)

9. Perform alkaline unwinding
and electrophoresis (pH >13)

10. Stain DNA with a
fluorescent dye (e.g., SYBR Green)

11. Visualize comets using
a fluorescence microscope

12. Quantify comet tail moment/
% DNA in tail using imaging software

Click to download full resolution via product page

Caption: Workflow for the TMP-modified comet assay to detect ICLs.
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Detailed Methodology
Cell Culture and Treatment:

Plate cells at an appropriate density and allow them to attach overnight.

Incubate cells with the desired concentration of TMP (e.g., 1-10 µM) in serum-free media

for 15-30 minutes in the dark.

Wash cells with PBS to remove unbound TMP.

Expose cells to a controlled dose of UVA light (e.g., 1-5 J/cm²). All manipulations should be

done under yellow light to prevent premature activation of TMP.

(Optional) For repair studies, wash the cells and incubate them in complete medium for

various time points before proceeding.

Induction of Single-Strand Breaks:

Harvest cells via trypsinization, wash, and resuspend in ice-cold PBS at a concentration of

1x10⁵ cells/mL.

Irradiate the cell suspension on ice with a fixed dose of X-rays (e.g., 5-10 Gy) to introduce

a consistent level of single-strand breaks.

Comet Assay:

Mix the irradiated cell suspension with 1% low melting point agarose at a 1:10 (v/v) ratio.

Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.

Immerse slides in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100,

pH 10) for at least 1 hour at 4°C.

Place slides in an electrophoresis tank with alkaline buffer (300 mM NaOH, 1 mM EDTA,

pH >13) for 20-40 minutes to allow DNA unwinding.

Perform electrophoresis at ~25V and ~300 mA for 20-30 minutes.
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Gently wash the slides with neutralization buffer (0.4 M Tris, pH 7.5).

Staining and Analysis:

Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

Visualize slides using a fluorescence microscope and capture images.

Use specialized software to quantify the percentage of DNA in the comet tail or the tail

moment. A decrease in tail moment compared to the irradiated control indicates the

presence of ICLs.

Protocol 2: TMP-Induced Sister Chromatid
Exchange (SCE) Assay
The SCE assay is a cytogenetic technique used to visualize the exchange of genetic material

between sister chromatids, which can be indicative of DNA damage and repair by homologous

recombination.[12][13][14] Cells are cultured for two replication cycles in the presence of 5-

bromo-2'-deoxyuridine (BrdU). This results in differential staining of the sister chromatids,

allowing for the visualization of exchanges. ICL-inducing agents like TMP+UVA cause a dose-

dependent increase in the frequency of SCEs.[15]

Detailed Methodology
Cell Culture and BrdU Labeling:

Culture cells (e.g., human lymphocytes) in medium containing BrdU (e.g., 10 µM) for two

complete cell cycles (approx. 48-72 hours).

TMP+UVA Treatment:

Approximately 24 hours into the BrdU incubation, treat the cells with TMP and irradiate

with UVA as described in Protocol 1.

Wash the cells and return them to the BrdU-containing medium to complete the second

cell cycle.

Metaphase Arrest and Harvesting:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32840793/
https://pubmed.ncbi.nlm.nih.gov/31989571/
https://experiments.springernature.com/articles/10.1007/978-1-0716-0644-5_26
https://pubmed.ncbi.nlm.nih.gov/4069147/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a mitotic inhibitor (e.g., colcemid) to the culture for the final 2-4 hours to arrest cells in

metaphase.

Harvest the cells, treat with a hypotonic solution (e.g., 0.075 M KCl), and fix with a

methanol:acetic acid (3:1) solution.

Slide Preparation and Staining:

Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air

dry.

Stain the slides using a fluorescence plus Giemsa (FPG) technique. This involves staining

with Hoechst 33258 dye, exposure to UV light, and subsequent staining with Giemsa. This

process results in a "harlequin" chromosome appearance, where the unifilarly BrdU-

substituted chromatid stains dark and the bifilarly substituted chromatid stains pale.

Analysis:

Examine the metaphase spreads under a bright-field microscope.

Count the number of SCEs (points of exchange between dark and pale sister chromatids)

in a statistically significant number of metaphases (e.g., 25-50).

Calculate the average number of SCEs per chromosome or per cell. An increase in SCE

frequency indicates genotoxic stress.

Data Presentation
The following table summarizes representative quantitative data from studies using TMP-based

assays to assess DNA damage and repair.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Treatment Assay
Endpoint
Measured

Result Reference

Human

Melanoma

Cells

8-

methoxypsor

alen + 0.5

J/cm² UVA

LC-MS/MS
ICLs / 10⁶

nucleotides
4.5 [16]

Human

Melanoma

Cells

8-

methoxypsor

alen + 5.0

J/cm² UVA

LC-MS/MS
ICLs / 10⁶

nucleotides
76 [16]

Human

Fibroblasts

100 ng/mL

HMT + 30

kJ/m² UVA

Western Blot

p53 Ser-15

Phosphorylati

on

High

Induction
[2]

Human

Fibroblasts

HMT + UVA

(Monoadduct

s)

Apoptosis

Assay

% Apoptotic

Cells
3% [2]

Human

Fibroblasts

HMT + UVA

(ICL

Conversion)

Apoptosis

Assay

% Apoptotic

Cells
13% [2]

Human

Lymphocytes

8-

methoxypsor

alen + UVA

SCE Assay SCEs per cell

Dose-

dependent

increase

[15]

HMT: 4′-hydroxymethyl-4,5′,8-trimethylpsoralen

Visualization of ICL Repair Pathway
TMP-induced ICLs are primarily repaired by the Fanconi Anemia (FA) pathway, a complex

process that involves lesion recognition, nucleolytic incisions, translesion synthesis, and

homologous recombination.
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1. ICL Recognition & Fork Stalling

2. FA Core Complex Activation

3. ICL Unhooking

4. Lesion Bypass & Repair

TMP-ICL

Stalled Replication Fork

FANCM Complex

 recruits

FA Core Complex
(E3 Ligase)

 recruits

FANCD2-FANCI
Complex

 monoubiquitinates

FANCD2-Ub
FANCI-Ub

Recruitment of
Nucleases

Dual Incisions
flanking ICL

 e.g., XPF-ERCC1

Double-Strand
Break Formation

Translesion
Synthesis (TLS)

 bypasses unhooked adduct

Homologous Recombination
(HR) Repair

 repairs DSB

Click to download full resolution via product page

Caption: Simplified Fanconi Anemia pathway for TMP-ICL repair.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

2. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an
Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

3. Structure and in vivo psoralen DNA crosslink repair activity of mycobacterial Nei2 - PMC
[pmc.ncbi.nlm.nih.gov]

4. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP -
PMC [pmc.ncbi.nlm.nih.gov]

5. academic.oup.com [academic.oup.com]

6. The Fanconi anemia pathway repairs colibactin-induced DNA interstrand cross-links -
PMC [pmc.ncbi.nlm.nih.gov]

7. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC
[pmc.ncbi.nlm.nih.gov]

8. Homology-directed Fanconi anemia pathway crosslink repair is dependent on DNA
replication - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. The comet assay for DNA damage and repair: principles, applications, and limitations -
PubMed [pubmed.ncbi.nlm.nih.gov]

11. Repair of Genomic Interstrand Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

12. The Sister-Chromatid Exchange Assay in Human Cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. The Sister Chromatid Exchange (SCE) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

14. The Sister-Chromatid Exchange Assay in Human Cells | Springer Nature Experiments
[experiments.springernature.com]

15. Comparison of sister-chromatid exchange induced by photoactivated 3-
carbethoxypsoralen and 8-methoxypsoralen in human blood lymphocytes - PubMed
[pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1683662?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2505341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2684911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2684911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11323726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11323726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2824768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2824768/
https://academic.oup.com/nar/article/48/6/3014/5715802
https://pmc.ncbi.nlm.nih.gov/articles/PMC10862771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10862771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3403008/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3403008/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3273992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3273992/
https://www.researchgate.net/figure/Transcription-generated-supercoiling-and-psoralen-crosslinking-as-a-probe-for-DNA_fig1_321293759
https://pubmed.ncbi.nlm.nih.gov/15004294/
https://pubmed.ncbi.nlm.nih.gov/15004294/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11423799/
https://pubmed.ncbi.nlm.nih.gov/32840793/
https://pubmed.ncbi.nlm.nih.gov/32840793/
https://pubmed.ncbi.nlm.nih.gov/31989571/
https://experiments.springernature.com/articles/10.1007/978-1-0716-0644-5_26
https://experiments.springernature.com/articles/10.1007/978-1-0716-0644-5_26
https://pubmed.ncbi.nlm.nih.gov/4069147/
https://pubmed.ncbi.nlm.nih.gov/4069147/
https://pubmed.ncbi.nlm.nih.gov/4069147/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. LC–MS/MS for the Detection of DNA Interstrand Cross-Links Formed by 8-
Methoxypsoralen and UVA Irradiation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes: Trimethylpsoralen-Based Assays for
Measuring DNA Damage]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683662#trimethylpsoralen-based-assays-for-
measuring-dna-damage]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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